molecular formula C18H19N3O3S B6935380 N-(1,3-benzothiazol-5-yl)-2-[5-(methoxymethyl)furan-2-yl]pyrrolidine-1-carboxamide

N-(1,3-benzothiazol-5-yl)-2-[5-(methoxymethyl)furan-2-yl]pyrrolidine-1-carboxamide

Cat. No.: B6935380
M. Wt: 357.4 g/mol
InChI Key: LLOOJTZZRTTZGO-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-5-yl)-2-[5-(methoxymethyl)furan-2-yl]pyrrolidine-1-carboxamide is a complex organic compound that features a benzothiazole ring, a furan ring, and a pyrrolidine ring

Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-2-[5-(methoxymethyl)furan-2-yl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-23-10-13-5-6-16(24-13)15-3-2-8-21(15)18(22)20-12-4-7-17-14(9-12)19-11-25-17/h4-7,9,11,15H,2-3,8,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLOOJTZZRTTZGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(O1)C2CCCN2C(=O)NC3=CC4=C(C=C3)SC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-5-yl)-2-[5-(methoxymethyl)furan-2-yl]pyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole ring, followed by the introduction of the furan ring and finally the pyrrolidine ring. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be carefully controlled. The use of automated systems to monitor temperature, pressure, and reactant concentrations would be essential to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-5-yl)-2-[5-(methoxymethyl)furan-2-yl]pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or amine.

Scientific Research Applications

N-(1,3-benzothiazol-5-yl)-2-[5-(methoxymethyl)furan-2-yl]pyrrolidine-1-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It might be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-5-yl)-2-[5-(methoxymethyl)furan-2-yl]pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-5-yl)-2-[5-(hydroxymethyl)furan-2-yl]pyrrolidine-1-carboxamide
  • N-(1,3-benzothiazol-5-yl)-2-[5-(methyl)furan-2-yl]pyrrolidine-1-carboxamide

Uniqueness

N-(1,3-benzothiazol-5-yl)-2-[5-(methoxymethyl)furan-2-yl]pyrrolidine-1-carboxamide is unique due to the presence of the methoxymethyl group on the furan ring, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that are not present in similar compounds, making it a valuable target for further research and development.

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